molecular formula C18H22N4O3 B12177516 N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12177516
M. Wt: 342.4 g/mol
InChI Key: LNMIRSOKAJFSEY-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a benzyl group, a methyl group, a morpholine ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by morpholine.

    Benzylation and Methylation: The final steps involve the introduction of the benzyl and methyl groups. This can be achieved through alkylation reactions using benzyl halides and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the pyridazinone core, potentially converting the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid, or corresponding carboxylic acids.

    Reduction: Alcohol derivatives of the pyridazinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and other high-value products. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]ethanamide
  • N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]propionamide
  • N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]butanamide

Uniqueness

N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide stands out due to its specific combination of functional groups The presence of the morpholine ring and the pyridazinone core provides unique chemical reactivity and biological activity

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-benzyl-N-methyl-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C18H22N4O3/c1-20(13-15-5-3-2-4-6-15)18(24)14-22-17(23)8-7-16(19-22)21-9-11-25-12-10-21/h2-8H,9-14H2,1H3

InChI Key

LNMIRSOKAJFSEY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)N3CCOCC3

Origin of Product

United States

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